molecular formula C9H14ClN3 B1459222 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1384427-69-3

5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No. B1459222
CAS RN: 1384427-69-3
M. Wt: 199.68 g/mol
InChI Key: HNVLVORHMBKFKO-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole (5-Cl-DMPP) is a synthetic molecule with a variety of applications in scientific research. It is a member of the pyrazole family of compounds, which are characterized by their five-membered ring structure. 5-Cl-DMPP is a relatively new molecule, having been first synthesized in the early 2000s. Since then, it has been studied for its potential applications in a range of fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has a variety of applications in scientific research. It has been used in organic synthesis as a versatile intermediate for the synthesis of a range of compounds. It has also been used in biochemistry and pharmacology as a tool for studying the structure and function of proteins. In particular, 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has been used to study the structure and function of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is not yet fully understood. However, it is known that 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole binds to proteins and modulates their activity. It has been shown to interact with enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine, and to inhibit their activity. This suggests that 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole may act as a modulator of neurotransmitter synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole are not yet fully understood. However, it has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. This suggests that 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole may have an effect on the levels of these neurotransmitters in the brain. It is also possible that 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole could have an effect on other biochemical pathways, although this has yet to be studied in detail.

Advantages and Limitations for Lab Experiments

5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high yield. It is also relatively stable, and it can be stored for long periods of time.
However, 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole also has some limitations. It is a synthetic compound, and its effects on biochemical pathways are not yet fully understood. It is also not approved for use in humans, so it should not be used in experiments involving human subjects.

Future Directions

There are a number of potential future directions for the study of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole. These include further research into its mechanism of action, its effects on biochemical pathways, and its potential use as a therapeutic agent. In addition, further research could be done into the synthesis of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, including the development of new methods for its synthesis, and the optimization of existing methods. Finally, further research could be done into the potential applications of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole in fields such as organic synthesis and pharmacology.

properties

IUPAC Name

5-chloro-1,3-dimethyl-4-pyrrolidin-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6-8(7-4-3-5-11-7)9(10)13(2)12-6/h7,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVLVORHMBKFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2CCCN2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209342
Record name 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

CAS RN

1384427-69-3
Record name 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384427-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
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Reactant of Route 5
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Reactant of Route 6
5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

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